Ethyl 5-chlorothiophene-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTKEMKTBAXWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Technical Guide: Chemical Structure, Synthesis, and Applications of Ethyl 5-chlorothiophene-3-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic use of heterocyclic building blocks is fundamental to the discovery of novel active pharmaceutical ingredients (APIs). Ethyl 5-chlorothiophene-3-carboxylate (CAS: 189331-32-6) represents a highly versatile, structurally optimized intermediate [1]. By combining the bioisosteric properties of a thiophene ring with the lipophilic enhancement of a precise halogen substitution and the orthogonal reactivity of an ethyl ester, this compound serves as a critical precursor in the synthesis of kinase inhibitors, AMP-activated protein kinase (AMPK) activators, and D-amino acid oxidase (DAO) inhibitors [2][3].
This whitepaper provides an authoritative, E-E-A-T-aligned (Experience, Expertise, Authoritativeness, Trustworthiness) breakdown of its physicochemical properties, synthetic methodologies, and analytical validation protocols.
Chemical Structure & Physicochemical Properties
The molecular architecture of Ethyl 5-chlorothiophene-3-carboxylate (
-
The Thiophene Core: Acts as a classical bioisostere for the benzene ring. It offers similar aromaticity and
stacking capabilities but with a smaller steric profile and altered electron density due to the heteroatom (sulfur). -
C5-Chlorine Atom: The halogen substitution at the 5-position significantly increases the molecule's lipophilicity (LogP) and provides a vector for halogen bonding within target protein hydrophobic pockets. Furthermore, it blocks metabolic oxidation at the highly reactive C5 position, increasing the half-life of derived drugs [2].
-
C3-Ethyl Ester: Serves a dual purpose. In synthesis, it acts as a protecting group for the carboxylic acid, preventing unwanted side reactions during cross-coupling or amidation. In pharmacology, it can function as a prodrug moiety that undergoes intracellular esterase hydrolysis to release the active 5-chlorothiophene-3-carboxylic acid [1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Ethyl 5-chlorothiophene-3-carboxylate |
| CAS Registry Number | 189331-32-6 |
| Molecular Formula | |
| Molecular Weight | 190.65 g/mol |
| Precursor Acid CAS | 36157-42-3 (5-Chlorothiophene-3-carboxylic acid) |
| Typical Appearance | Off-white to pale yellow crystalline solid or viscous liquid |
| Standard Purity |
Synthetic Methodology & Workflow
As a Senior Application Scientist, I emphasize that a robust synthetic protocol must be predictable, scalable, and self-validating. The standard synthesis of Ethyl 5-chlorothiophene-3-carboxylate relies on the regioselective chlorination of thiophene-3-carboxylic acid, followed by Fischer esterification.
Causality in Experimental Design: Regioselectivity
Why does chlorination occur exclusively at the C5 position? The C3-carboxylic acid is an electron-withdrawing group (EWG) that deactivates the ring and directs electrophiles to the meta position (C5). Concurrently, the sulfur atom is an electron-donating heteroatom that strongly directs electrophilic aromatic substitution to the
Step-by-Step Synthesis Protocol
Phase 1: Regioselective Chlorination
-
Initiation: Dissolve 1.0 equivalent of thiophene-3-carboxylic acid in glacial acetic acid (or DMF) under an inert nitrogen atmosphere.
-
Reagent Addition: Slowly add 1.05 equivalents of N-Chlorosuccinimide (NCS). Causality: NCS is chosen over
gas because it provides a controlled, mild release of electrophilic chlorine ( ), preventing over-chlorination of the electron-rich thiophene ring. -
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC or LC-MS until the starting material is consumed.
-
Workup: Quench with ice water, filter the resulting precipitate, and recrystallize from ethanol to yield pure 5-chlorothiophene-3-carboxylic acid.
Phase 2: Fischer Esterification
-
Initiation: Suspend the isolated 5-chlorothiophene-3-carboxylic acid in absolute ethanol (acting as both solvent and reactant).
-
Catalysis: Add a catalytic amount of concentrated
(0.1 equivalents). -
Reaction: Reflux the mixture (approx. 78°C) for 8-12 hours equipped with a Dean-Stark trap to remove water, driving the equilibrium toward the ester product.
-
Workup: Concentrate the mixture in vacuo, neutralize with saturated
to remove unreacted acid, extract with ethyl acetate, dry over anhydrous , and evaporate to yield Ethyl 5-chlorothiophene-3-carboxylate.
Caption: Synthetic workflow for Ethyl 5-chlorothiophene-3-carboxylate from Thiophene-3-carboxylic acid.
Role in Drug Development & Medicinal Chemistry
Ethyl 5-chlorothiophene-3-carboxylate is highly prized in the synthesis of complex APIs. Its structural features dictate specific pharmacological interactions.
-
D-Amino Acid Oxidase (DAO) Inhibitors: Research indicates that thiophene-3-carboxylic acid derivatives, particularly those with a 5-chloro substitution, are exceptionally potent DAO inhibitors (IC50 ~ 0.04 µM) [2]. The thiophene ring tightly stacks with the Tyr224 residue of the DAO enzyme, while the chlorine atom perfectly occupies a hydrophobic secondary pocket.
-
AMPK Activators: In the treatment of metabolic syndromes (diabetes, obesity), thienopyridone derivatives synthesized from 5-chlorothiophene-3-carboxylates act as potent AMPK activators [3]. The ethyl ester is often utilized as a prodrug to enhance cellular permeability before being hydrolyzed into the active carboxylate form.
Caption: Structural optimization logic and pharmacological interactions of the compound's functional groups.
Analytical Characterization & Validation Protocols
To ensure scientific integrity and trustworthiness, the synthesized compound must be subjected to a self-validating analytical matrix. The presence of the ester and the specific regiochemistry of the chlorine atom are confirmed via the following protocols:
High-Performance Liquid Chromatography (HPLC-UV)
-
Purpose: Determine the chemical purity of the final product.
-
Protocol: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Elute with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 10% to 90% ACN over 15 minutes. Detection is performed at 254 nm. A single sharp peak at the expected retention time validates
97% purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: Confirm the molecular weight and isotopic signature.
-
Protocol: Run in ESI+ (Electrospray Ionization) mode.
-
Validation: The mass spectrum must show the
peak at m/z 191.0. Crucially, because chlorine has two stable isotopes ( and in a ~3:1 ratio), the spectrum must exhibit a characteristic M+2 peak at m/z 193.0 with approximately one-third the intensity of the parent peak.
Nuclear Magnetic Resonance ( NMR)
-
Purpose: Confirm regiochemistry and the presence of the ethyl ester [4].
-
Protocol: Dissolve 10 mg of the sample in
. Record the spectrum at 400 MHz. -
Expected Shifts:
-
Thiophene Protons: Two doublets around
7.9 ppm (C2-H) and 7.3 ppm (C4-H) with a small meta-coupling constant ( Hz), confirming the 3,5-disubstitution pattern. -
Ethyl Ester Protons: A distinct quartet at
4.2-4.3 ppm ( ) and a triplet at 1.3-1.4 ppm ( ), confirming successful esterification.
-
Conclusion
Ethyl 5-chlorothiophene-3-carboxylate is far more than a simple chemical intermediate; it is a rationally designed building block that leverages the unique electronic and steric properties of the thiophene ring. By understanding the causality behind its regioselective synthesis and its pharmacological interactions (bioisosterism, halogen bonding, prodrug mechanics), drug development professionals can effectively deploy this compound to synthesize next-generation therapeutics.
References
-
National Center for Biotechnology Information (PubChem). "5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049". PubChem Database. Available at:[Link]
-
National Institutes of Health (NIH) / PubMed Central. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids". PMC. Available at: [Link]
- Google Patents. "US20050038068A1 - Thienopyridones as AMPK activators for the treatment of diabetes and obesity". Google Patents.
Engineering Thiophene-Based Scaffolds in Pharmaceutical Drug Discovery: A Technical Whitepaper
The Thiophene Pharmacophore: Structural & Electronic Rationale
In the landscape of modern medicinal chemistry, the thiophene ring has cemented its status as a privileged, highly modular scaffold. Ranked among the most frequently utilized heterocycles in FDA-approved small molecules, thiophene serves as a classical bioisostere for benzene and pyrrole rings. However, its utility extends far beyond simple structural mimicry.
The inclusion of the sulfur heteroatom imparts unique electronic properties to the five-membered aromatic system. The
Furthermore, the geometry of thiophene allows for precise spatial orientation of substituents at the 2-, 3-, 4-, and 5-positions, enabling medicinal chemists to finely tune receptor-ligand interactions. This tunability is evident in the diverse pharmacological profiles of thiophene-containing drugs, ranging from anti-inflammatory agents (e.g., Suprofen, Tiaprofenic acid) to antipsychotics (e.g., Olanzapine) and antiplatelet medications (e.g., Clopidogrel)[1].
Synthetic Methodologies: Constructing and Functionalizing the Scaffold
The synthesis and late-stage functionalization of thiophene derivatives require robust, regioselective methodologies. While traditional methods like the Gewald multi-component reaction reliably yield 2-aminothiophenes (2), modern drug discovery heavily relies on transition-metal-catalyzed cross-coupling to construct complex polyaromatic architectures.[2]
The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the gold standard for arylating halogenated thiophenes. The reaction's tolerance for diverse functional groups (e.g., nitro, aldehyde, carboxylate) makes it indispensable for library generation (3).[3]
Experimental workflow for Suzuki-Miyaura coupling of thiophene scaffolds.
Experimental Protocol: Palladium-Catalyzed Arylation of Thiophene
As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying chemical logic and validation checkpoints. The following procedure details the regioselective synthesis of 5-aryl-thiophene derivatives from a 2-bromo-thiophene precursor (4).[4]
Reagents & Causality
-
Substrates: 2-Bromo-thiophene derivative (1.0 eq) and Arylboronic acid (1.1 - 1.5 eq). Logic: A slight excess of boronic acid compensates for potential proto-deboronation side reactions.
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%). Logic: Tetrakis(triphenylphosphine)palladium(0) provides a stable, zero-valent palladium source essential for the initial oxidative addition into the robust C-Br bond.
-
Base: K₃PO₄ (2.0 - 3.0 eq). Logic: Potassium phosphate is a mild base that facilitates the transmetalation step by forming a reactive boronate complex, without triggering the degradation of sensitive functional groups (e.g., aldehydes) that stronger bases like NaOH might cause.
-
Solvent System: 1,4-Dioxane/H₂O (4:1 v/v). Logic: Water is strictly required to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the organic substrates, creating a highly efficient biphasic or miscible reaction environment.
Step-by-Step Methodology & Self-Validating System
-
Preparation & Degassing: To a flame-dried Schlenk flask, add the 2-bromo-thiophene (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq). Evacuate and backfill the flask with Argon three times.
-
Validation Checkpoint 1: Run a baseline Thin Layer Chromatography (TLC) of the starting materials to establish reference Retention Factors (
).
-
-
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (5 mol%).
-
Solvent Introduction: Inject degassed 1,4-dioxane and water (4:1 ratio). Critical Step: Degassing prevents dissolved oxygen from irreversibly oxidizing the active Pd(0) species to an inactive Pd(II) state.
-
Thermal Activation: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
In-Process Monitoring: At the 12-hour mark, sample the organic layer.
-
Validation Checkpoint 2: Perform LC-MS analysis. The reaction is validated when the characteristic isotopic bromine mass pattern (M, M+2 in a 1:1 ratio) disappears, replaced by the exact mass of the cross-coupled product.
-
-
Workup & Isolation: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Structural Confirmation: Purify via silica gel column chromatography.
-
Validation Checkpoint 3: Confirm regiochemistry via
H-NMR. For 2,5-disubstituted thiophenes, look for two doublets in the aromatic region with a coupling constant ( ) of approximately 3.5 - 4.0 Hz, confirming the para-like relationship of the remaining thiophene protons.
-
Pharmacological Diversification & Target Engagement
The structural adaptability of thiophene allows it to engage diverse biological targets. Subtle modifications to the thiophene core can drastically shift target selectivity, making it a cornerstone in both neurodegenerative and inflammatory disease research (5).[5]
For instance, thiophene-2-carboxylic acids have been identified as highly potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia. X-ray crystallography reveals that the thiophene ring tightly stacks with the Tyr224 residue in the human DAO active site, a mechanism heavily reliant on the specific geometry and electron density of the sulfur heterocycle (6).[6]
Dual-target modulation by thiophene derivatives in biological pathways.
Quantitative Data: Structure-Activity Relationships (SAR)
The following table summarizes the biological activity profiles of various thiophene scaffolds across different therapeutic domains, highlighting the versatility of the pharmacophore.
| Compound Scaffold | Primary Target / Pathway | Biological Activity | Clinical / Preclinical Status |
| Suprofen (Thiophene-phenyl ketone) | Cyclooxygenase (COX-1 / COX-2) | IC₅₀ ~ 1-10 µM | FDA Approved (Anti-inflammatory) |
| Thiophene-2-carboxylic acids | D-Amino Acid Oxidase (DAO) | IC₅₀ = 4.4 - 7.8 µM | Preclinical (Schizophrenia) |
| 2-(Bromomethyl)-5-aryl-thiophenes | Erythrocyte / Thrombus | 31.5% Clot Lysis | Preclinical (Antithrombotic) |
| Thiophene-chalcone hybrids | Acetylcholinesterase (AChE) | Sub-micromolar IC₅₀ | Preclinical (Neurodegenerative) |
| Oliceridine (Thiophene-containing) | High Affinity ( | FDA Approved (Analgesic) |
Conclusion
The thiophene scaffold remains a cornerstone of pharmaceutical drug discovery. By leveraging its unique electronic properties and geometric tunability, medicinal chemists can design highly selective, potent, and bioavailable therapeutics. As demonstrated through the rigorous application of palladium-catalyzed cross-coupling methodologies, the synthetic accessibility of thiophene derivatives ensures that this heterocycle will continue to drive innovation in treating complex, multi-pathway diseases ranging from neurodegeneration to chronic inflammation.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC , nih.gov, 1
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene , benchchem.com, 3
-
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders , tandfonline.com, 5
-
3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes , rsc.org, 2
-
Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC , nih.gov, 6
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC , nih.gov, 4
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00831G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-Chlorothiophene-3-Carboxylate: A Strategic Bioisostere for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The strategic replacement of molecular fragments, or bioisosterism, is a cornerstone of modern medicinal chemistry, enabling the optimization of drug candidates' potency, selectivity, and pharmacokinetic profiles. The thiophene ring, in particular, has emerged as a "privileged scaffold" frequently employed as a bioisostere for the phenyl group.[1] This guide provides an in-depth technical analysis of ethyl 5-chlorothiophene-3-carboxylate, a versatile and strategically functionalized building block. We will explore the fundamental principles of its bioisosteric role, its physicochemical properties, detailed synthetic protocols, and its application in creating diverse chemical libraries for drug discovery programs. This document serves as a practical resource for researchers aiming to leverage this powerful scaffold in the development of novel therapeutics.
The Principle of Bioisosterism in Medicinal Chemistry
Defining Bioisosteres: Beyond Structural Mimicry
Bioisosterism is the principle of exchanging atoms or groups within a molecule for other atoms or groups that possess similar physical or chemical properties. The goal is not merely to mimic the original structure but to strategically modulate its biological activity. A successful bioisosteric replacement can enhance affinity for the target receptor, improve metabolic stability, alter solubility, and reduce toxicity.[2] The carboxylic acid functional group, for instance, is a common pharmacophore but can present challenges with cell permeability and metabolic liabilities such as the formation of reactive acyl glucuronides.[3][4] Consequently, identifying viable bioisosteres for this group is a significant area of research.[3][5]
The Thiophene Ring: A "Privileged" Phenyl Bioisostere
The thiophene ring is a five-membered aromatic heterocycle that is widely recognized as a classical bioisostere of the phenyl ring.[1] Its success is rooted in several key characteristics:
-
Structural Similarity: It shares a similar size and planarity with the benzene ring, allowing it to fit into the same binding pockets.
-
Electronic Distinction: The presence of the sulfur atom makes the thiophene ring more electron-rich than benzene, altering its electronic properties and susceptibility to metabolic enzymes.[1][2]
-
Hydrogen Bonding Capacity: The sulfur atom can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding that is absent in the phenyl ring.[2]
-
Modulation of Physicochemical Properties: This substitution can fine-tune a compound's lipophilicity, metabolic stability, and binding affinity, often leading to improved overall drug-like properties.[2][6]
Logical Framework for Bioisosteric Replacement
The decision to employ a bioisostere like ethyl 5-chlorothiophene-3-carboxylate is driven by a logical framework aimed at optimizing a lead compound. The following diagram illustrates the relationship between the strategic replacement and the desired outcomes in drug design.
Caption: Logical flow from identifying issues in a lead compound to achieving desired therapeutic properties via bioisosteric replacement.
Physicochemical Profile of Ethyl 5-Chlorothiophene-3-carboxylate
Core Molecular Attributes
Ethyl 5-chlorothiophene-3-carboxylate is a bifunctional molecule designed for synthetic versatility. The chlorine atom at the 5-position provides a reactive site for cross-coupling reactions, while the ethyl ester at the 3-position is a handle for amidation or other modifications. This dual reactivity allows for the systematic construction of diverse chemical libraries from a single, well-defined starting material.[7]
Data Summary
The following table summarizes the key physicochemical properties of the parent acid and related structures, providing a reliable profile for the title compound.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇ClO₂S | Inferred |
| Molecular Weight | 190.65 g/mol | Inferred |
| Parent Acid (CAS) | 36157-42-3 (5-Chlorothiophene-3-carboxylic acid) | [8] |
| Appearance | Off-white to light yellow solid or liquid | [9][10] |
| Purity | Typically >95% | [10] |
| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate | General Knowledge |
| Storage Conditions | Keep in a dry, cool, well-ventilated place. Inert atmosphere. | [9][10] |
Safety and Handling Protocols
Based on data for the parent carboxylic acid and related compounds, ethyl 5-chlorothiophene-3-carboxylate should be handled with appropriate care.[8]
-
Hazard Classification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[9][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9][11]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
Synthesis of the Building Block
Strategic Approach: The Gewald Reaction
A robust and efficient method for synthesizing substituted thiophenes is the Gewald aminothiophene synthesis. This one-pot reaction combines an α-halo-ketone or ester with a nitrile and elemental sulfur in the presence of a base. For ethyl 5-chlorothiophene-3-carboxylate, a logical starting material is ethyl 4-chloro-3-oxobutanoate, which already contains the required chloro- and ethyl ester functionalities in the backbone.
Detailed Experimental Protocol: Synthesis via Gewald-Type Reaction
This protocol outlines a plausible and well-established method for the synthesis of the title compound.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (2.0 eq)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, ethyl 4-chloro-3-oxobutanoate (1.0 eq), and malononitrile (1.0 eq).
-
Addition of Base: Slowly add morpholine (2.0 eq) to the mixture while stirring. An exotherm may be observed.
-
Addition of Sulfur: Once the initial reaction subsides, add elemental sulfur (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure ethyl 2-amino-5-chlorothiophene-3-carboxylate.
-
Deamination (Follow-up Step): The resulting aminothiophene can be deaminated via diazotization followed by reduction (e.g., with H₃PO₂) to yield the target ethyl 5-chlorothiophene-3-carboxylate.
Synthetic Workflow Visualization
Caption: Synthetic workflow for Ethyl 5-chlorothiophene-3-carboxylate via a Gewald-type reaction and subsequent deamination.
Application as a Bioisosteric Building Block in Drug Design
The Dual-Functionality Advantage
Ethyl 5-chlorothiophene-3-carboxylate is an ideal scaffold for creating focused libraries of drug-like molecules. Its two distinct reactive sites can be addressed with orthogonal chemistries:[7]
-
C5-Chloro Position: This site is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents to explore Structure-Activity Relationships (SAR).
-
C3-Ethyl Ester Position: The ester can be readily hydrolyzed to the corresponding carboxylic acid or, more directly, converted into a diverse range of amides by reacting with primary or secondary amines.[7] Amide bond formation is a fundamental transformation in medicinal chemistry for probing interactions with biological targets.[7]
Workflow for Library Synthesis
The following diagram illustrates a typical workflow for generating a diverse chemical library starting from this building block.
Caption: Orthogonal workflows for library synthesis, enabling systematic exploration of chemical space at both the C3 and C5 positions.
Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol provides a standard method for diversifying the thiophene core.
Materials:
-
Ethyl 5-chlorothiophene-3-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Inert Atmosphere: To a flask charged with a stir bar, add ethyl 5-chlorothiophene-3-carboxylate, the boronic acid, and K₂CO₃. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst: Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.
Protocol: Amide Formation from the Ethyl Ester
This protocol describes a common method for converting the ester to an amide.
Materials:
-
Ethyl 5-chlorothiophene-3-carboxylate (or its C5-derivatized analog) (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
Trimethylaluminum (TMA), 2M in toluene (1.5 eq)
-
Toluene (anhydrous)
-
Saturated Rochelle's salt solution (potassium sodium tartrate)
Procedure:
-
Amine Solution: In a dry, inert-atmosphere flask, dissolve the amine in anhydrous toluene. Cool the solution to 0 °C.
-
TMA Addition: Slowly add the trimethylaluminum solution dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Ester Addition: Add a solution of the thiophene ester in toluene to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of saturated Rochelle's salt solution.
-
Extraction: Stir the biphasic mixture vigorously for 1 hour, then separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Conclusion and Future Outlook
Ethyl 5-chlorothiophene-3-carboxylate is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its identity as a bioisostere for phenyl rings provides a proven strategy for overcoming common drug development hurdles.[1][2] The true power of this building block lies in its dual functionality, which enables the rapid and systematic generation of diverse molecular libraries. By leveraging robust and orthogonal chemical transformations like Suzuki coupling and amidation, researchers can efficiently explore SAR, optimize lead compounds, and generate novel intellectual property. The continued application of such well-designed building blocks will undoubtedly accelerate the discovery of new and more effective therapeutic agents.
References
- The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design - Benchchem.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
- The Strategic Advantage of Thiophene Scaffolds: A Bioisosteric Approach to Novel Therapeutics from Dimethyl 4-aminothiophene- 2,3-dicarboxyl
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold - PMC.
- Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity | Journal of Medicinal Chemistry - ACS Public
- 5 - SAFETY D
- 36157-42-3 | 5-Chlorothiophene-3-carboxylic acid - AiFChem.
- Application Notes and Protocols: Derivatization of Ethyl 5-chlorothiophene-2-glyoxyl
- SAFETY D
- 5-Chlorothiophene-3-carboxylic acid - CymitQuimica.
- 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem.
- Ethyl 5-methylthiophene-3-carboxyl
- Bioisosteres for carboxylic acid groups - Hypha Discovery.
- Carboxylic Acid Bioisostere Fragment Library - Enamine.
- Structure Property Relationships of Carboxylic Acid Isosteres - Institute for Translational Medicine and Therapeutics - University of Pennsylvania.
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. itmat.upenn.edu [itmat.upenn.edu]
- 5. Carboxylic Acid Bioisostere Fragment Library - Enamine [enamine.net]
- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Ethyl 5-methylthiophene-3-carboxylate | 19163-50-9 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. prepchem.com [prepchem.com]
Difference between Ethyl 5-chlorothiophene-3-carboxylate and ethyl thiophene-3-carboxylate
An In-Depth Technical Guide to Thiophene-3-Carboxylate Derivatives: Structural Dynamics, Reactivity, and Applications in Drug Design
As a Senior Application Scientist, selecting the appropriate heterocyclic building block is rarely a matter of simple availability; it is a calculated decision rooted in electronic effects, steric parameters, and downstream metabolic implications. Thiophene derivatives are ubiquitous in medicinal chemistry and materials science due to their bioisosteric relationship with phenyl rings and their distinct electronic profiles[1].
This whitepaper provides a rigorous comparative analysis between two critical building blocks: Ethyl 5-chlorothiophene-3-carboxylate (Compound A) and Ethyl thiophene-3-carboxylate (Compound B). By dissecting their structural nuances, we will explore how a single halogen substitution at the C5 position fundamentally alters reactivity, synthetic utility, and pharmacokinetic stability.
Structural and Electronic Profiling
The thiophene ring is a highly electron-rich heteroaromatic system. The sulfur atom donates electron density into the
In Ethyl thiophene-3-carboxylate , the electron-withdrawing ethyl ester at C3 deactivates the ring slightly and directs incoming electrophiles. However, the inherent nucleophilicity of the
Conversely, Ethyl 5-chlorothiophene-3-carboxylate features a chlorine atom at this hyper-reactive C5 position. Chlorine exerts a dual electronic effect: it is inductively electron-withdrawing (
Quantitative Physicochemical Comparison
| Property | Ethyl thiophene-3-carboxylate | Ethyl 5-chlorothiophene-3-carboxylate |
| CAS Number | 5751-80-4[4] | 189331-32-6[5][6] |
| Molecular Formula | C₇H₈O₂S | C₇H₇ClO₂S |
| Molecular Weight | 156.20 g/mol | 190.64 g/mol |
| Primary EAS Site | C5 (Highly reactive) | C2 (Moderately reactive) |
| Cross-Coupling Handle | None (Requires pre-activation) | C5 (C-Cl bond)[3] |
| Lipophilicity (LogP) | Lower | Higher (due to Halogenation) |
Reactivity Pathways and Synthetic Utility
The divergence in reactivity between these two compounds dictates their role in synthetic workflows.
For Compound B , the open C5 position is a liability if the goal is to functionalize the C2 position, but an asset if C5 functionalization (e.g., bromination, nitration) is desired[7]. For Compound A , the C5-chlorine acts as a protective group against unwanted EAS, while simultaneously serving as a synthetic handle. Despite the C-Cl bond being traditionally challenging to activate compared to C-Br or C-I, modern palladium and nickel catalysis can readily facilitate Suzuki-Miyaura, Stille, or Negishi couplings at this site[3].
Divergent synthetic pathways based on C5-substitution status.
Implications in Drug Development (ADMET)
In medicinal chemistry, the incorporation of a thiophene ring often introduces metabolic liabilities. Cytochrome P450 (CYP) enzymes in the liver rapidly oxidize the electron-rich C5 position of unsubstituted thiophenes, leading to reactive sulfoxides or epoxides that cause rapid metabolic clearance and potential toxicity (e.g., covalent binding to proteins)[2].
Halogenation as a Metabolic Shield: Designing drugs with Ethyl 5-chlorothiophene-3-carboxylate directly mitigates this liability. By occupying the C5 position with a stable, tightly bound chlorine atom, CYP450-mediated oxidation is sterically and electronically blocked[2]. This strategic halogenation dramatically increases the metabolic half-life of the resulting pharmacophore[2]. Additionally, the chlorine atom enhances the overall lipophilicity (LogP) of the molecule, which can improve passive membrane permeability and introduce favorable halogen-bonding interactions within the target protein's binding pocket.
Metabolic stabilization of thiophenes via C5-halogenation.
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection.
Protocol 1: Regioselective Bromination of Ethyl thiophene-3-carboxylate
Objective: Functionalize the highly reactive C5 position for subsequent transformations.
-
Preparation: Dissolve 10 mmol of Ethyl thiophene-3-carboxylate in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Reagent Addition: Slowly add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions at 0 °C.
-
Causality: NBS is chosen over elemental bromine (
) because it provides a low, steady concentration of electrophilic bromine, preventing polybromination of the highly activated thiophene ring[1]. DMF acts as a polar aprotic solvent that stabilizes the polar transition state of the EAS.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.
-
Quench & Extract: Pour the mixture into ice water and extract with ethyl acetate (
mL). Wash the organic layer with brine to remove residual DMF, dry over anhydrous , and concentrate in vacuo. -
Validation: Analyze the crude product via
NMR. The disappearance of the C5 proton signal ( 7.4 ppm) and the retention of two doublets with a small coupling constant ( Hz) confirm exclusive C5 bromination.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Ethyl 5-chlorothiophene-3-carboxylate
Objective: Utilize the C5-Cl bond to install an aryl group, demonstrating the synthetic utility of the blocked C5 position.
-
Preparation: In an oven-dried Schlenk flask, combine 5 mmol of Ethyl 5-chlorothiophene-3-carboxylate, 6 mmol of phenylboronic acid, and 15 mmol of Potassium Carbonate (
). -
Catalyst Loading: Add 0.25 mmol (5 mol%) of
.-
Causality: The C-Cl bond is notoriously difficult to undergo oxidative addition compared to C-Br.
is selected because the bidentate dppf ligand is highly electron-rich and possesses a large bite angle, which accelerates the oxidative addition of the unreactive aryl chloride[3].
-
-
Solvent System: Add 20 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water.
-
Causality: The biphasic system is critical; dioxane dissolves the organic substrates, while water dissolves the
, generating the crucial boronate complex required for the transmetalation step.
-
-
Reaction: Heat the mixture to 90 °C for 12 hours under argon.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography.
-
Validation: LC-MS analysis should confirm the mass of the cross-coupled product, verifying the successful activation of the C-Cl bond.
Conclusion
The choice between Ethyl thiophene-3-carboxylate and Ethyl 5-chlorothiophene-3-carboxylate represents a classic paradigm in organic synthesis and drug design. The unsubstituted variant offers a blank canvas for rapid
References
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Retrieved from: [Link]
-
NZDR / Heterocyclic Chemistry. Structures and Spectroscopic Properties of Aromatic Heterocycles. Retrieved from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 | Benchchem [benchchem.com]
- 3. 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile | 933243-75-5 | Benchchem [benchchem.com]
- 4. Ethyl thiophene-3-carboxylate CAS#: 5751-80-4 [m.chemicalbook.com]
- 5. Ethyl 5-chlorothiophene-3-carboxylate | CymitQuimica [cymitquimica.com]
- 6. keyorganics.net [keyorganics.net]
- 7. scribd.com [scribd.com]
Methodological & Application
Application Note: Synthesis Protocols for Ethyl 5-chlorothiophene-3-carboxylate
Introduction & Strategic Importance
Ethyl 5-chlorothiophene-3-carboxylate (CAS: 189331-32-6) is a highly versatile heterocyclic building block. Thiophene derivatives, particularly those bearing orthogonal halogen and ester functionalities, are privileged scaffolds in drug discovery. They frequently appear in FDA-approved kinase inhibitors, antimicrobial agents, and metabolic modulators 1. The strategic placement of the chlorine atom at the C5 position and the ethyl ester at the C3 position allows for orthogonal functionalization: the ester can be hydrolyzed or converted into amides/hydrazides, while the C5-chlorine serves as a robust handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions.
Mechanistic Rationale & Route Selection
As a self-validating system, the synthesis of Ethyl 5-chlorothiophene-3-carboxylate relies on two primary pathways, each chosen based on available starting materials and required purity profiles.
Causality in Regioselectivity (Route A: Electrophilic Chlorination): In thiophene chemistry, the sulfur atom donates electron density via resonance, inherently activating the C2 and C5 positions toward electrophilic aromatic substitution (EAS). However, the presence of the electron-withdrawing ester group at C3 dramatically alters the electronic landscape. The ester group deactivates the adjacent C2 and C4 positions via inductive and resonance effects. Consequently, the C5 position remains the most nucleophilic site. Furthermore, C5 is sterically unhindered compared to C2, making it the kinetically and thermodynamically favored site for chlorination using N-chlorosuccinimide (NCS).
Causality in Esterification (Route B: Acyl Chloride Intermediate): While standard Fischer esterification (EtOH/H₂SO₄) is possible, it is an equilibrium-driven process that often requires forcing conditions and a large excess of alcohol, which can lead to degradation of sensitive thiophene rings. Converting 5-chlorothiophene-3-carboxylic acid to its highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by irreversible nucleophilic acyl substitution with ethanol, guarantees near-quantitative yields and simplifies downstream purification 2.
Experimental Protocols
Protocol A: Regioselective Chlorination using NCS
Objective: Direct, regioselective chlorination of ethyl thiophene-3-carboxylate.
Materials:
-
Ethyl thiophene-3-carboxylate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Workflow:
-
Initiation: Charge a round-bottom flask equipped with a magnetic stir bar with ethyl thiophene-3-carboxylate and anhydrous DMF to achieve a 0.5 M concentration.
-
Reagent Addition: Add NCS in three equal portions over 15 minutes at room temperature. Self-Validation Check: Staggered addition prevents thermal spikes and minimizes di-chlorination.
-
Reaction Execution: Heat the reaction mixture to 60 °C under an inert nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 9:1) or LC-MS. Complete conversion typically occurs within 4–6 hours.
-
Quenching & Extraction: Cool the mixture to room temperature. Quench with ice-cold distilled water (3 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 1 vol).
-
Washing: Wash the combined organic layers sequentially with water (5 x 1 vol) to completely remove DMF and succinimide byproducts, followed by saturated NaCl (brine).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace C2-chlorinated isomers are present.
Protocol B: Acyl Chloride-Mediated Esterification
Objective: High-yielding synthesis from 5-chlorothiophene-3-carboxylic acid 3.
Materials:
-
5-chlorothiophene-3-carboxylic acid (CAS: 36157-42-3) (1.0 eq)
-
Thionyl Chloride (SOCl₂) (3.0 eq)
-
Ethanol (Absolute) (2.0 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic, 0.05 eq)
Workflow:
-
Activation: Suspend 5-chlorothiophene-3-carboxylic acid in anhydrous DCM (0.3 M). Add catalytic DMF to generate the active Vilsmeier-Haack reagent intermediate.
-
Chlorination: Dropwise add SOCl₂ at room temperature. Attach a reflux condenser and heat to 45 °C for 3 hours. Self-Validation Check: The reaction is complete when gas evolution (SO₂, HCl) ceases and the suspension becomes a clear, homogeneous solution.
-
Concentration: Cool to room temperature and concentrate under reduced pressure to remove unreacted SOCl₂. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of residual HCl.
-
Esterification: Dissolve the crude acyl chloride in DCM and cool to 0 °C. In a separate addition funnel, prepare a mixture of absolute ethanol and Et₃N in DCM.
-
Nucleophilic Attack: Add the ethanol/Et₃N mixture dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Dilute with DCM, wash with 1M HCl (to neutralize excess Et₃N), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and evaporate to yield the pure ethyl ester.
Quantitative Data Comparison
| Parameter | Route A: Direct Chlorination | Route B: Acyl Chloride Esterification |
| Starting Material | Ethyl thiophene-3-carboxylate | 5-chlorothiophene-3-carboxylic acid |
| Regioselectivity | ~90% (C5 highly favored over C2) | 100% (Pre-installed chlorine) |
| Typical Yield | 75 - 82% | 88 - 95% |
| Scalability | High (Requires careful thermal control) | Very High (Robust, highly scalable) |
| Primary Impurity | Ethyl 2-chloro isomer / Dichloro species | Residual unreacted carboxylic acid |
| Purification Need | Flash Chromatography | Simple Acid/Base Aqueous Wash |
Visualizations
Synthetic workflows for Ethyl 5-chlorothiophene-3-carboxylate via chlorination and esterification.
Mechanistic pathway of regioselective electrophilic chlorination at the C5 position.
References
- FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect.PMC (PubMed Central).
- 5-Chlorothiophene-3-carboxamide Synthesis & Properties.Benchchem.
- Cas 36157-42-3, 5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID.Lookchem.
Sources
Hydrolysis of Ethyl 5-chlorothiophene-3-carboxylate to carboxylic acid
An In-Depth Guide to the Saponification of Ethyl 5-chlorothiophene-3-carboxylate
This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the hydrolysis of Ethyl 5-chlorothiophene-3-carboxylate to its corresponding carboxylic acid, 5-chlorothiophene-3-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The document outlines the underlying chemical principles, provides a detailed and validated experimental protocol, and explains the rationale behind key procedural choices to ensure reproducibility and success.
Theoretical Framework: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid through hydrolysis is a fundamental reaction in organic synthesis.[1] While this transformation can be catalyzed by either acid or base, base-catalyzed hydrolysis, commonly known as saponification, is generally the method of choice for its practical irreversibility.[1][2][3]
The reaction with a base, such as Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH), proceeds via a nucleophilic acyl substitution mechanism.[4][5] The process is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, expelling the alkoxide (in this case, ethoxide) as a leaving group and forming the carboxylic acid.
A critical feature of saponification is the final, essentially irreversible acid-base reaction. The newly formed carboxylic acid is immediately deprotonated by the strong base present in the medium (either the alkoxide leaving group or excess hydroxide) to form a stable carboxylate salt.[2][4] This step drives the equilibrium entirely towards the products, ensuring a complete reaction, which is a significant advantage over the reversible nature of acid-catalyzed hydrolysis.[1][3][6] To isolate the final product, the reaction mixture must be acidified during the workup to protonate the carboxylate salt, yielding the neutral carboxylic acid.[4]
For substrates like Ethyl 5-chlorothiophene-3-carboxylate, which have limited water solubility, a mixed solvent system, such as tetrahydrofuran (THF) and water, is often employed. This ensures that both the organic ester and the aqueous base can exist in a single phase, facilitating an efficient reaction.[7][8] Lithium hydroxide is frequently preferred in laboratory settings as it can accelerate hydrolysis in THF/water systems and often leads to cleaner reactions with fewer side products.[9][10]
Visualizing the Reaction Pathway
Overall Transformation Workflow
The diagram below illustrates the complete process, from the starting ester to the final purified carboxylic acid.
Caption: Workflow for the hydrolysis of the ester to the final acid.
Detailed Saponification Mechanism
The following diagram details the step-by-step nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Experimental Protocol
This protocol is designed for the reliable conversion of Ethyl 5-chlorothiophene-3-carboxylate to 5-chlorothiophene-3-carboxylic acid on a laboratory scale.
Materials & Reagents:
-
Ethyl 5-chlorothiophene-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-chlorothiophene-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 v/v ratio). A typical concentration is 0.2-0.5 M.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirring solution.[7] Using a slight excess of the base ensures the reaction goes to completion.
-
Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed. The reaction is typically complete within 2-4 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1M HCl while stirring.[4] Continue adding acid until the pH of the solution is acidic (pH 1-2, check with pH paper). The carboxylic acid product, being insoluble in acidic water, will precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).[7] The organic layers contain the desired carboxylic acid.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (1x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 5-chlorothiophene-3-carboxylic acid as a solid.
-
Purification: For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the described protocol.
| Parameter | Value | Rationale / Notes |
| Starting Material | Ethyl 5-chlorothiophene-3-carboxylate | - |
| Base | LiOH·H₂O (1.5 - 2.0 eq) | An excess ensures complete saponification.[7] |
| Solvent System | THF / Water (2:1 v/v) | Co-solvent system to dissolve both the organic ester and aqueous base.[8] |
| Reaction Temperature | Reflux (~65-70 °C) | Increases reaction rate for timely completion. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for endpoint determination. |
| Acid for Workup | 1M HCl | Protonates the carboxylate salt to yield the neutral, less soluble acid. |
| Extraction Solvent | Ethyl Acetate | Good solubility for the carboxylic acid product and immiscible with water. |
| Expected Yield | > 90% | Saponification is a high-yielding reaction. |
| Melting Point (Product) | 156-157 °C | A key physical constant for product identification and purity assessment.[11] |
Trustworthiness and Validation: Justification of Protocol Choices
-
Why Base-Catalyzed Hydrolysis? As previously discussed, saponification is an effectively irreversible process due to the final deprotonation step.[2][4] This makes it far more efficient and reliable for achieving high conversion compared to the equilibrium-limited acid-catalyzed alternative.[3][6]
-
Why a Mixed Solvent System? The ester starting material is poorly soluble in water, while the hydroxide base is insoluble in most organic solvents. A THF/water mixture creates a homogeneous solution, maximizing the contact between reactants and dramatically increasing the reaction rate.[7][8]
-
Why Acidify During Workup? This is the most critical step in product isolation. The direct product of the reaction is the lithium salt of the carboxylic acid, which is highly soluble in the aqueous phase.[7] Acidification converts this salt into the neutral carboxylic acid, which has significantly lower water solubility, allowing it to be either filtered off as a precipitate or efficiently extracted into an organic solvent like ethyl acetate.[4]
-
Why Heat to Reflux? While the reaction can proceed at room temperature, it is often slow. Heating to reflux provides the necessary activation energy to ensure the hydrolysis is complete within a practical timeframe of a few hours.
By understanding the causality behind each step, researchers can troubleshoot issues and adapt the protocol for related substrates, ensuring robust and reliable execution of this important chemical transformation.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Yatish, T. D., & Shuaibu, U. (2018). Effect of sodium hydroxide and potassium hydroxide in methanol on the conversion of FAME into soap at temperatures of 40 o C, 50 o C and 60 o C. ResearchGate. Retrieved from [Link]
-
Various Authors. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? ResearchGate. Retrieved from [Link]
-
Pearson, A. Saponification (Base Hydrolysis) of Organic Materials. University of Bremen. Retrieved from [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015, October 17). Making Soap - NaOH vs KOH - results of run-off - is the K available? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 12). 11.5: Neutralization of Fatty Acids and Hydrolysis of Triglycerides. Retrieved from [Link]
-
Uninavarra Virtual Education. Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]
-
Fife, T. H. (1985). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Web IITD Sites. Retrieved from [Link]
-
Orita, A., et al. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. MDPI. Retrieved from [Link]
- Google Patents. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
-
Clark, J. hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. MDPI. Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. Retrieved from [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
-
Various Authors. (2017, July 18). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. Quora. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. 5-Chlorothiophene-3-carboxylic acid. PubChem. Retrieved from [Link]
-
Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]
-
Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]
-
Asija, R., et al. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. IJPQA. Retrieved from [Link]
Sources
- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]
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- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. bookpremiumfree.com [bookpremiumfree.com]
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- 9. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 5-Chlorothiophene-3-carboxylic acid | 36157-42-3 [sigmaaldrich.com]
Topic: Suzuki Coupling Conditions for Ethyl 5-chlorothiophene-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Suzuki-Miyaura cross-coupling of Ethyl 5-chlorothiophene-3-carboxylate. It offers insights into the selection of catalytic systems, bases, and solvents, alongside comprehensive experimental protocols and troubleshooting advice to facilitate the synthesis of 5-arylthiophene-3-carboxylates, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction: The Challenge and Opportunity of Chlorothiophene Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to form carbon-carbon bonds with broad functional group tolerance.[1][2] Substituted thiophenes, and specifically thiophene carboxylates, are key structural motifs in a multitude of pharmaceutical agents and organic electronic materials.[3][4][5]
However, the use of aryl chlorides as coupling partners presents a significant challenge. The inherent strength and low reactivity of the C-Cl bond make oxidative addition, the crucial first step of the catalytic cycle, kinetically demanding.[6][7] Ethyl 5-chlorothiophene-3-carboxylate is a case in point. While the electron-withdrawing nature of the ester at the 3-position can favorably influence the electronic properties of the thiophene ring, successful coupling still necessitates highly active and specialized catalytic systems.[3] This guide details robust methodologies using both palladium and nickel catalysts to overcome this hurdle and achieve efficient synthesis of the desired 5-arylated products.
Mechanistic Considerations: A Validating System for Success
A successful Suzuki coupling protocol is a self-validating system built on a sound understanding of the reaction mechanism. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The selection of each reaction component is critical for ensuring the smooth progression through this cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Catalyst: The Engine of the Reaction
The primary obstacle in coupling Ethyl 5-chlorothiophene-3-carboxylate is the oxidative addition of the palladium(0) catalyst to the robust C-Cl bond.[7] Standard catalysts like Pd(PPh₃)₄ often fail or provide low yields. The solution lies in using catalyst systems designed for activating unreactive chlorides.
-
Palladium Systems: The most effective palladium catalysts for this transformation employ bulky, electron-rich phosphine ligands. These ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), stabilize the palladium center, promote the formation of a highly reactive monoligated Pd(0) species, and facilitate the otherwise difficult oxidative addition step.[10] Precatalysts like palladium(II) acetate (Pd(OAc)₂) are commonly used in conjunction with these ligands.
-
Nickel Systems: As a more cost-effective alternative, nickel catalysts have proven effective for the cross-coupling of aryl chlorides.[11] Complexes such as NiCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) can efficiently catalyze the reaction, often under similar conditions to their palladium counterparts.[12]
The Base: The Activator for Transmetalation
The base plays a crucial role in the transmetalation step. It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center.[13]
-
Common Choices: Inorganic bases are preferred for their efficacy and ease of removal. Potassium phosphate (K₃PO₄) is a strong and effective base for many Suzuki couplings, including those with heteroaryl chlorides.[14][15] Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used.[14] The choice of base can influence reaction rates and should be considered during optimization.
The Solvent: The Reaction Medium
The solvent system must be capable of dissolving, at least partially, both the organic and inorganic components of the reaction.
-
Typical Solvents: Aprotic polar solvents are frequently employed, often with the addition of water to aid in dissolving the inorganic base.[14] Common systems include 1,4-dioxane/water, tetrahydrofuran (THF)/water, and toluene/water.[14][16] The solubility of all reactants is a critical parameter for an efficient reaction.[14]
Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of Ethyl 5-chlorothiophene-3-carboxylate. Standard air-sensitive techniques should be employed throughout.
Figure 2: A generalized workflow for the Suzuki coupling experiment.
Protocol 1: Palladium-Catalyzed Suzuki Coupling (Buchwald Ligand System)
This protocol utilizes a highly active palladium/biarylphosphine ligand system, which is generally effective for challenging aryl chlorides.
Materials and Reagents:
-
Ethyl 5-chlorothiophene-3-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Ethyl 5-chlorothiophene-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) before adding them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.[3]
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[3][17]
Protocol 2: Nickel-Catalyzed Suzuki Coupling (Cost-Effective Method)
This protocol provides a more economical alternative using a nickel catalyst.
Materials and Reagents:
-
Ethyl 5-chlorothiophene-3-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
NiCl₂(dppf) (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add NiCl₂(dppf) (0.05 eq), Ethyl 5-chlorothiophene-3-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a final concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture to 95 °C in a preheated oil bath and stir vigorously.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times may vary (typically 6-24 hours).
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Summary of Conditions & Troubleshooting
The optimal conditions can vary depending on the specific arylboronic acid used. The following table provides a starting point for optimization.
| Parameter | Palladium System | Nickel System | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos or XPhos | NiCl₂(dppf) | High activity for C-Cl bond activation.[11] |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | Lower loadings may be possible with optimization. |
| Ligand Loading | 1:2 Pd:Ligand ratio | N/A (pre-formed complex) | Ensures formation of the active catalytic species. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq) | K₃PO₄ (2-3 eq) | Strong bases promote the transmetalation step.[13][14] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane | Ensures solubility of reagents.[14][16] |
| Temperature | 90-110 °C | 95-110 °C | Provides thermal energy to overcome the activation barrier.[3][11] |
| Concentration | 0.1 - 0.2 M | 0.1 - 0.2 M | Balances reaction rate and solubility. |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Ineffective base/solvent combination. | Use a fresh catalyst/ligand. Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., Toluene, THF). Increase temperature. |
| Dehalogenation of Starting Material | Presence of water/protons; Reaction temperature too high. | Ensure anhydrous solvents are used (if no water is intended in the protocol). Use thoroughly degassed solvents. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Oxygen in the reaction; Catalyst degradation. | Ensure the reaction is under a strict inert atmosphere. Use fresh, high-purity reagents. |
| Difficult Purification | Close-eluting byproducts. | Optimize the reaction to minimize side products. Try a different solvent system for column chromatography. |
Conclusion
The Suzuki-Miyaura coupling of Ethyl 5-chlorothiophene-3-carboxylate is a challenging yet highly rewarding transformation. Success hinges on the selection of a highly active catalyst system capable of activating the inert C-Cl bond. Both advanced palladium/Buchwald ligand systems and cost-effective nickel catalysts offer viable routes to the desired 5-arylthiophene-3-carboxylate products. Careful attention to reaction setup under inert conditions, and methodical optimization of the base and solvent, will enable researchers to reliably access these valuable compounds for further development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
- Sigma-Aldrich. (n.d.). Buchwald Ligands.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Bromomethyl)-2-chlorothiophene.
- MilliporeSigma. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- Merck. (n.d.). Buchwald Phosphine Ligands.
- Indolese, A. F. (1997). Suzuki-type coupling of chloroarenes with arylboronic acids catalysed by nickel complexes. Tetrahedron Letters, 38(20), 3513–3516.
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Zia, M. A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1250, 131773.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt.
- Royal Society of Chemistry. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
- Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Zia, A., et al. (n.d.). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling.
- Rauf, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(2), 432-446.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Taylor & Francis. (n.d.). Suzuki reaction – Knowledge and References.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Johnson Matthey. (n.d.). Suzuki Coupling for Pharmaceutical Intermediates.
Sources
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- 2. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
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- 5. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald Phosphine Ligands [merckmillipore.com]
- 11. Sci-Hub. Suzuki-type coupling of chloroarenes with arylboronic acids catalysed by nickel complexes / Tetrahedron Letters, 1997 [sci-hub.box]
- 12. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 15. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Chlorothiophene Derivatives
Introduction: The Strategic Importance of Functionalized Thiophenes
Thiophene and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and materials science innovations.[1][2][3][4][5] Their bioisosteric relationship with benzene allows them to modulate physicochemical properties, enhancing drug efficacy and absorption.[2] In drug development, thiophene-containing molecules have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4]
The palladium-catalyzed cross-coupling reaction has become an indispensable tool for the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] While aryl bromides and iodides have been the traditional substrates, the use of more cost-effective and readily available aryl chlorides is highly desirable, particularly in industrial applications.[8] However, the strength of the C-Cl bond presents a significant activation challenge.
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-chlorothiophene derivatives. We will delve into the mechanistic principles, provide expert insights into overcoming the challenges associated with C-Cl bond activation, and offer validated, step-by-step protocols for key transformations essential to researchers in synthetic and medicinal chemistry.
Part 1: Fundamental Principles of Palladium-Catalyzed Cross-Coupling
All palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[6][7][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-chlorothiophene derivative. This is often the rate-limiting step for chloroarenes due to the high C-Cl bond dissociation energy. The palladium center is oxidized from Pd(0) to Pd(II).
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the Pd(II) center, displacing the halide. For reactions like Heck or Buchwald-Hartwig, this step is replaced by migratory insertion or coordination and deprotonation of the nucleophile, respectively.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile and widely used methods for constructing biaryl and heteroaryl-aryl structures.[7][10] Its tolerance of a wide range of functional groups and the low toxicity of boron-based reagents make it a favorite in the pharmaceutical industry.[7][11][12]
Expertise & Experience: The Ligand is Key Activating the C-Cl bond of a 5-chlorothiophene requires a catalyst system with high activity. This is almost always achieved by using bulky, electron-rich phosphine ligands.[13] Ligands like SPhos, XPhos, or tBuXPhos stabilize the monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[6] The choice of base (e.g., K₃PO₄, K₂CO₃) is also critical, as it facilitates the transmetalation step by forming a more reactive boronate species.[10][13]
Protocol: Suzuki Coupling of Ethyl 5-chlorothiophene-2-carboxylate with Phenylboronic Acid
This protocol is adapted from established methodologies for the coupling of chloroarenes.[8][14]
Materials:
-
Ethyl 5-chlorothiophene-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 5-chlorothiophene-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethyl 5-phenylthiophene-2-carboxylate.
Table of Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | [Pd(allyl)Cl]₂ (1 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3.5 mol%) | RuPhos (2.5 mol%) |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (1.5 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene | 2-MeTHF |
| Temperature | 90-110 °C | 100 °C | 80-100 °C |
Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is exceptionally valuable for synthesizing conjugated enynes and aryl alkynes, which are important precursors in materials science and medicinal chemistry.[6] The classical Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt, typically CuI.[15][17]
Expertise & Experience: The Role of Copper and Base In the Sonogashira catalytic cycle, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[6][18] This species readily undergoes transmetalation with the arylpalladium(II) complex.[19] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential both to deprotonate the alkyne and to act as a scavenger for the HX generated during the reaction.[17] For challenging substrates like 5-chlorothiophenes, ensuring the complete exclusion of oxygen is critical to prevent the oxidative homocoupling of alkynes (Glaser coupling).
Caption: The interconnected palladium and copper cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 2-Chloro-5-formylthiophene with Phenylacetylene
Materials:
-
2-Chloro-5-formylthiophene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA), freshly distilled (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line equipment
Step-by-Step Procedure:
-
Reaction Setup: Add 2-chloro-5-formylthiophene (1.0 mmol) to a dry Schlenk flask under an inert atmosphere.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Solvent and Reagents: Add anhydrous THF (8 mL) and freshly distilled TEA (2.5 mmol) via syringe, followed by phenylacetylene (1.2 mmol).
-
Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring. The mixture may turn dark.
-
Monitoring: Monitor the reaction by TLC. Completion is usually observed within 2-6 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated ammonium chloride solution and then brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford the desired 2-(phenylethynyl)-5-formylthiophene.
Part 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[20] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[21][22]
Expertise & Experience: Overcoming Challenges with Amines The key to a successful Buchwald-Hartwig amination, especially with chlorothiophenes, lies in the catalyst system.[23]
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) are critical. They promote both the oxidative addition and the typically challenging reductive elimination step to form the C-N bond.[6][24]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like LHMDS or K₃PO₄ can be used depending on the amine's pKa.
-
Substrate Scope: Both primary and secondary amines can be used, but conditions may need to be optimized for each.[20][23]
Protocol: Buchwald-Hartwig Amination of 2-Chlorothiophene with Morpholine
Materials:
-
2-Chlorothiophene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BrettPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard Schlenk line equipment or glovebox
Step-by-Step Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and BrettPhos (0.035 mmol) to a reaction vial.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by 2-chlorothiophene (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir.
-
Monitoring: Monitor the reaction by GC-MS. The reaction is often complete in 8-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and quench carefully with water. Separate the layers and extract the aqueous phase with ether.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting oil by column chromatography on silica gel to obtain 2-(morpholino)thiophene.
Part 5: Workflow and Troubleshooting
Choosing the correct coupling reaction is paramount. The following workflow provides a decision-making framework.
Caption: A decision tree to guide the selection of the appropriate cross-coupling method.
Common Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality reagents/solvents (water, oxygen).3. C-Cl bond not activated (ligand not suitable).4. Insufficient base strength. | 1. Use a pre-catalyst or ensure anaerobic/anhydrous conditions.2. Degas solvents, use freshly distilled reagents.3. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, BrettPhos).4. For Suzuki, ensure base is finely ground. For Buchwald, use NaOtBu or LHMDS. |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature too high.2. Ligand degradation or insufficient ligand.3. Presence of oxygen. | 1. Lower the reaction temperature.2. Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1).3. Thoroughly degas solvents and maintain a robust inert atmosphere. |
| Side Reaction: Hydrodehalogenation | Catalyst reacts with trace water or other proton sources instead of the coupling partner. | 1. Use rigorously dried solvents and reagents.2. Use a stronger base or a different solvent system (e.g., non-protic). |
| Side Reaction: Homocoupling | 1. (Suzuki) Protodeboronation of boronic acid.2. (Sonogashira) Oxidative coupling of alkyne (Glaser). | 1. Use a milder base or boronic ester; add reagents in a specific order.2. Ensure strict exclusion of oxygen; avoid high temperatures. |
References
-
Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Royal Swedish Academy of Sciences. Retrieved March 7, 2026, from [Link]
-
Shafiee, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal. Retrieved March 7, 2026, from [Link]
-
Lin, Y., et al. (2009). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Chinese Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemistry – An Asian Journal. Retrieved March 7, 2026, from [Link]
-
Thiophene-Based Compounds as Anti-Inflammatory Agents. (2021). MDPI. Retrieved March 7, 2026, from [Link]
-
Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development. Retrieved March 7, 2026, from [Link]
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Al-Masri, H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved March 7, 2026, from [Link]
-
Riaz, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. Retrieved March 7, 2026, from [Link]
-
Shields, J. D., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ACS Central Science. Retrieved March 7, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved March 7, 2026, from [Link]
-
Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. (2021). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved March 7, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Sonogashira reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. (2018). Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Ayub, K., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. (2003). Tetrahedron Letters. Retrieved March 7, 2026, from [Link]
-
Raju, S., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
D'Amico, G., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. Retrieved March 7, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved March 7, 2026, from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [cognizancejournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. eprajournals.com [eprajournals.com]
- 6. jmcct.com [jmcct.com]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation | MDPI [mdpi.com]
- 12. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Ethyl 5-Chlorothiophene-3-Carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks in the halogenation of thiophene scaffolds. The synthesis of ethyl 5-chlorothiophene-3-carboxylate—a critical intermediate in the development of various kinase inhibitors and AMPK activators [1][2]—relies on the Electrophilic Aromatic Substitution (EAS) of ethyl thiophene-3-carboxylate.
This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for maximizing the yield and regioselectivity of this specific transformation.
Mechanistic Causality: The "Why" Behind the Protocol
The ester group at the C3 position is strongly electron-withdrawing, which deactivates the thiophene ring compared to its unsubstituted parent. Despite this deactivation, the C5 position remains the most electronically and sterically favored site for electrophilic attack.
The primary yield-killing issues arise from competitive chlorination at the sterically hindered C2 position and subsequent over-chlorination to the 2,5-dichloro derivative. Controlling the electrophilicity of the chlorinating agent and the thermodynamic environment is paramount to maximizing the yield of the target C5-isomer.
Troubleshooting FAQs
Q: I am observing significant amounts of the 2,5-dichloro byproduct in my LC-MS. How do I suppress this over-reaction? A: Over-chlorination is driven by excess equivalents of the chlorinating agent and elevated thermal energy.
-
Mechanism: Once the first chlorine is installed at C5, the ring is further deactivated, but not enough to completely halt a second EAS event if highly reactive chlorine species are present.
-
Solution: Ensure your N-Chlorosuccinimide (NCS) is exactly 1.0 to 1.05 equivalents. Strictly control the dosing temperature (maintain < 5 °C during addition). If the problem persists, switch to a less polar solvent system or dilute the reaction mixture to lower the collision frequency between the mono-chlorinated product and unreacted NCS.
Q: My reaction stalls at 60-70% conversion. Should I increase the temperature or add more NCS? A: Do not indiscriminately increase the temperature or add excess NCS, as this will degrade regioselectivity and promote the 2,5-dichloro byproduct.
-
Solution: First, verify the quality of your NCS, as it degrades over time and loses active chlorine. If the reagent is fresh, the stalling is likely a kinetic issue. Add a catalytic amount of glacial acetic acid (AcOH) to your N,N-Dimethylformamide (DMF) solvent. AcOH acts as a mild Brønsted acid that protonates the succinimide carbonyl of NCS, thereby increasing the electrophilicity of the chlorine atom. This accelerates the reaction without requiring thermal forcing.
Q: Can I use Sulfuryl Chloride (
-
Solution: If you must use
, strict cryogenic control (-20 °C to 0 °C) is mandatory. typically results in a broader mixture of 2-chloro, 5-chloro, and 2,5-dichloro isomers due to its high reactivity overriding the inherent electronic biases of the thiophene ring. For bench-scale to pilot-scale synthesis where purity is prioritized over raw reagent cost, NCS remains the superior choice.
Quantitative Data: Chlorinating Agent Comparison
To guide your reagent selection, the following table summarizes the performance metrics of common chlorinating agents for this specific transformation.
| Chlorinating Agent | Typical Conversion | Regioselectivity (C5:C2) | Over-chlorination Risk | Operational Notes |
| N-Chlorosuccinimide (NCS) | >95% | >10:1 | Low | Bench-stable; requires mild acid activation (AcOH) for optimal kinetics. |
| Sulfuryl Chloride ( | >98% | ~5:1 | High | Highly exothermic; requires strict cryogenic control (-20 °C) and slow dosing. |
| Chlorine Gas ( | 100% | Poor (<3:1) | Very High | Difficult to handle safely; poor selectivity due to unattenuated reactivity. |
Reaction Pathway & Regioselectivity Logic
The following diagram illustrates the mechanistic pathway and the divergence into major and minor products based on the reaction conditions.
Electrophilic aromatic substitution pathway and regioselectivity logic for C5 chlorination.
Optimized Experimental Protocol
This self-validating protocol utilizes the NCS/DMF/AcOH system to ensure high regioselectivity and conversion, consistently delivering >80% isolated yield [1].
Step-by-Step Methodology:
-
Setup: Charge a dry, argon-purged round-bottom flask with ethyl thiophene-3-carboxylate (1.0 eq) and a solvent mixture of anhydrous DMF and glacial acetic acid (10:1 ratio, yielding a 0.5 M substrate concentration).
-
Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Dosing: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 to 45 minutes. Critical Step: Monitor the internal temperature to ensure it does not exceed 5 °C during the addition to prevent premature over-chlorination.
-
Reaction: Remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1) or LC-MS.
-
Quenching: Once conversion exceeds 95%, quench the reaction by pouring the mixture into a vigorously stirred beaker of ice-cold distilled water (approx. 5 volumes relative to DMF).
-
Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) three times.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous
(to neutralize and remove acetic acid) and brine (to remove residual DMF). -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product. -
Purification: Purify via flash column chromatography (gradient of 0-5% EtOAc in Hexanes) or short-path vacuum distillation to afford pure ethyl 5-chlorothiophene-3-carboxylate as a colorless to pale yellow liquid.
Step-by-step experimental workflow for the synthesis and isolation of the target ester.
References
- Title: EP3901151A1 - Halogenated-heteroaryl and other heterocyclic kinase inhibitors, and uses thereof Source: Google Patents URL
- Title: US20050038068A1 - Thienopyridones as AMPK activators for the treatment of diabetes and obesity Source: Google Patents URL
Technical Support Center: Ethyl 5-chlorothiophene-3-carboxylate Solubility & Handling
Welcome to the Technical Support Center for Ethyl 5-chlorothiophene-3-carboxylate (CAS: 189331-32-6). As a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials, this compound presents unique physicochemical challenges[1]. Its structure—a hydrophobic thiophene ring coupled with an electron-withdrawing chlorine atom and an ethyl ester group—dictates its solubility profile[2].
This guide is engineered for research scientists and drug development professionals. It synthesizes baseline chemical properties with field-proven troubleshooting strategies to resolve solubility issues during high-throughput screening (HTS) and complex catalytic cross-coupling reactions[3].
Physicochemical Properties & Baseline Solubility Matrix
Understanding the baseline solubility of Ethyl 5-chlorothiophene-3-carboxylate is the first step in preventing experimental failure. The compound is highly soluble in non-polar to moderately polar organic solvents but exhibits extreme hydrophobicity in aqueous environments[4][5].
| Property / Solvent Type | Value / Solubility Profile | Experimental Implications |
| Molecular Formula | C₇H₇ClO₂S | Baseline for molarity calculations. |
| Molecular Weight | 190.65 g/mol | Requires precision weighing for HTS stocks. |
| Non-Polar Organics (e.g., Hexanes, Toluene) | Excellent (>100 mg/mL) | Ideal for extraction and biphasic catalysis[3]. |
| Polar Aprotic (e.g., DMSO, DMF, DCM) | Good (50–100 mM) | Primary choice for biological assay stock solutions. Requires anhydrous conditions[6]. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate (10–50 mM) | Useful for recrystallization; solubility drops significantly at lower temperatures. |
| Aqueous Buffers (e.g., PBS, Water) | Very Poor (<0.1 mg/mL) | High risk of precipitation ("crashing out") upon dilution without co-solvents[2]. |
Troubleshooting Guide & FAQs
Q1: Why does Ethyl 5-chlorothiophene-3-carboxylate precipitate during my biphasic Suzuki-Miyaura cross-coupling reactions?
Causality: Chlorothiophenes are intensely hydrophobic[2]. In biphasic systems (e.g., Toluene/Water or 1,4-Dioxane/Water) commonly used for palladium-catalyzed cross-couplings, the compound partitions almost entirely into the organic layer. If the aqueous volume is too high (organic:aqueous ratio < 3:1), or if the reaction temperature drops, the local concentration of the starting material in the organic phase exceeds its solubility limit, causing it to crystallize and crash out of the reaction matrix[3]. Solution: Increase the organic-to-aqueous solvent ratio to at least 4:1. Furthermore, incorporating a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) enhances interfacial solubility, ensuring the hydrophobic thiophene remains available to the palladium catalyst at the solvent interface.
Q2: My 50 mM stock solution in DMSO became turbid after a month in storage at -20°C. Has the compound degraded?
Causality: The turbidity is rarely due to chemical degradation; it is almost always caused by water absorption and temperature-dependent crystallization. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Because the thiophene ester has extremely limited aqueous solubility, even a 0.1% increase in the water content of the DMSO will drastically lower the compound's solubility threshold, leading to precipitation[6]. Solution: Warm the vial to room temperature (25°C) and sonicate for 5-10 minutes. To prevent recurrence, implement a self-validating storage protocol: aliquot stock solutions into single-use vials, purge with Argon, and store in a desiccator.
Q3: How can I prevent the compound from crashing out when diluting my DMSO stock into aqueous biological assay buffers?
Causality: "Crash out" occurs because the rapid shift in solvent polarity forces the hydrophobic thiophene out of solution before it can thermodynamically disperse into the aqueous medium. Solution: Utilize a step-wise dilution strategy. First, create an intermediate dilution in a miscible co-solvent or surfactant (e.g., 10% Tween-20 or PEG-400 in assay buffer) before the final dilution into the aqueous medium. Always maintain the final DMSO concentration below 1% to preserve biological assay integrity.
Experimental Protocols
Protocol A: Preparation of a Stable 50 mM DMSO Stock Solution for HTS
This protocol ensures a moisture-free, self-validating system to prevent long-term precipitation of thiophene derivatives[6].
-
Equilibration: Remove the solid Ethyl 5-chlorothiophene-3-carboxylate from cold storage and equilibrate to room temperature (25°C) inside a desiccator for 30 minutes to prevent condensation.
-
Weighing: Weigh exactly 9.53 mg of the compound into a sterile, static-free microcentrifuge tube.
-
Dissolution: Add 1.0 mL of Anhydrous DMSO (water content <0.005%).
-
Agitation: Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent solvent expansion.
-
Aliquoting: Divide the solution into 50 µL aliquots in single-use amber glass vials to protect from light and moisture.
-
Inert Atmosphere: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 3 seconds before immediately sealing with a PTFE-lined cap.
-
Storage: Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[6].
Protocol B: Optimized Biphasic Solvent System for Palladium-Catalyzed Cross-Coupling
Designed to prevent the hydrophobic starting material from precipitating during the reaction[3].
-
Reaction Setup: Charge an oven-dried Schlenk flask with Ethyl 5-chlorothiophene-3-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), and the Palladium catalyst (0.05 eq).
-
Organic Phase: Add pre-degassed Toluene or 1,4-Dioxane to achieve a 0.2 M concentration of the thiophene. Stir to achieve complete dissolution.
-
Aqueous Phase: In a separate flask, prepare a 2.0 M aqueous base solution (e.g., K₂CO₃). Degas via sparging with Argon for 15 minutes.
-
Solvent Integration: Add the aqueous base to the organic mixture strictly at a 4:1 (Organic:Aqueous) volume ratio.
-
Phase Transfer: Add TBAB (0.1 eq) to the biphasic mixture to facilitate interfacial solubility.
-
Execution: Heat the reaction to 80-90°C under vigorous stirring (800+ rpm) to maximize the interfacial surface area and prevent localized concentration spikes.
Troubleshooting Workflows
Workflow for resolving turbidity in DMSO stock solutions.
Optimization tree for preventing precipitation in biphasic cross-coupling.
References
- CymitQuimica.
- ChemicalBook.
- Chemheterocycles. "2-Chlorothiophene | Properties, Uses, Safety & SDS."
- MedChemExpress. "Thiophene-3-carboxylic acid | Biochemical Reagent."
- LeapChem. "2-Chlorothiophene丨CAS 96-43-5."
Sources
- 1. Ethyl 5-chlorothiophene-3-carboxylate CAS#: 189331-32-6 [m.chemicalbook.com]
- 2. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]
- 3. leapchem.com [leapchem.com]
- 4. 2-Chlorothiophene | Properties, Uses, Safety & SDS | Trusted China Chemical Supplier [chemheterocycles.com]
- 5. CAS 22913-26-4: 3-Thiophenecarboxylic acid, methyl ester [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
Removing metal catalysts from Ethyl 5-chlorothiophene-3-carboxylate products
Target Molecule: Ethyl 5-chlorothiophene-3-carboxylate Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst remediation. Synthesizing heterocyclic esters like Ethyl 5-chlorothiophene-3-carboxylate often relies heavily on transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or direct arylation). While these catalytic routes are highly efficient, they frequently leave behind stubborn heavy metal residues (typically Palladium or Ruthenium)[1].
To comply with the stringent ICH Q3D Guidelines for Elemental Impurities —which mandate Permitted Daily Exposure (PDE) limits often requiring residual metal levels below 10 ppm for oral and parenteral APIs[2]—standard aqueous workups are insufficient. This guide provides a self-validating, mechanistic approach to troubleshooting and eliminating metal contamination from your thiophene products.
The Causality of Metal Retention in Thiophenes
Why do standard aqueous washes fail to remove Palladium from Ethyl 5-chlorothiophene-3-carboxylate?
The persistence of metal impurities in thiophene derivatives is dictated by the Hard-Soft Acid-Base (HSAB) theory . Palladium, particularly in the Pd(II) oxidation state, acts as a "soft" acid. The sulfur atom within the thiophene ring of Ethyl 5-chlorothiophene-3-carboxylate is a "soft" base. This interaction creates a thermodynamically stable coordination complex.
Standard extraction protocols using water or brine rely on "hard" oxygen-based ligands, which lack the thermodynamic drive to displace the soft thiophene sulfur. To successfully break this adduct, you must introduce a scavenger with an even stronger affinity for the metal—such as a thiol or thiourea-functionalized matrix—forcing a ligand exchange.
Thermodynamic ligand exchange mechanism for Pd scavenging.
Diagnostic & Remediation Workflow
A successful remediation protocol must be a self-validating system . This means integrating rapid analytical feedback loops—such as portable X-Ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)—directly into the purification workflow to quantify metal levels before and after scavenger treatment[3].
Workflow for Pd catalyst removal from thiophene derivatives.
Scavenger Selection Matrix
Selecting the correct scavenger requires matching the functional group of the resin to the oxidation state of the metal and the polarity of your solvent system. For thiophenes, silica-bound thiols and polyamines in apolar solvents yield the highest thermodynamic efficiency[4].
Table 1: Quantitative Comparison of Scavenger Efficiency for Pd Removal
| Scavenger Type | Target Metal State | Optimal Solvent | Temp (°C) | Time (h) | Efficiency Benchmark (Residual Pd) |
| Silica-Thiol (e.g., SiliaMetS) | Pd(II), Pd(0) | Apolar (Toluene, DCM) | 25 - 60 | 1 - 4 | Reduces ~1500 ppm to < 5 ppm[5] |
| Polymer-Polyamine | Pd(II), Cu | Apolar / Slightly Polar | 25 | 2 - 4 | Highly effective; < 10 ppm[4] |
| Silica-Thiourea | Pd(II), Ru | Polar Aprotic (DMF) | 60 - 80 | 4 - 12 | Reduces to 10 - 20 ppm |
| Activated Carbon | Pd(0) Nanoclusters | Alcohols (MeOH, EtOH) | 25 | 12 - 24 | Variable; typically 50 - 100 ppm |
Self-Validating Protocol: Solid-Supported Scavenging
To ensure reproducibility, follow this step-by-step methodology for implementing silica-thiol scavengers with Ethyl 5-chlorothiophene-3-carboxylate.
Step 1: Baseline Quantification (The Control)
-
Analyze the crude organic phase using portable XRF or ICP-MS to establish the starting Palladium concentration[3]. Expect levels between 500–1600 ppm after a standard Buchwald-Hartwig or Suzuki coupling[5].
Step 2: Matrix Preparation
-
Dissolve the crude Ethyl 5-chlorothiophene-3-carboxylate in a non-coordinating, apolar solvent (e.g., Toluene or Dichloromethane) to achieve a 0.1 M to 0.2 M concentration. Causality: Highly polar or coordinating solvents (like DMSO) will competitively bind to the metal, inhibiting the scavenger's efficacy.
Step 3: Scavenger Loading
-
Add 1.0 to 1.2 molar equivalents of Silica-Thiol scavenger relative to the initial catalyst loading used in the reaction (not the residual ppm)[4].
Step 4: Kinetic Incubation
-
Agitate the mixture mechanically at 40°C to 60°C for 2 to 4 hours . Causality: While ligand exchange is thermodynamically favored, the steric bulk of the thiophene ester can slow the reaction kinetics. Elevated temperatures provide the activation energy required to accelerate the transfer of Pd from the product to the solid support[4].
Step 5: Isolation & Washing
-
Filter the suspension hot through a tightly packed pad of Celite to remove the Pd-bound silica matrix.
-
Wash the filter cake with 2 column volumes of the reaction solvent to ensure full recovery of the API.
Step 6: Post-Treatment Validation
-
Concentrate the filtrate in vacuo and immediately re-analyze the residue via ICP-MS. The system validates itself if the residual Pd drops below the 10 ppm threshold[1].
Troubleshooting & FAQs
Q: My Pd levels are still above 50 ppm after the thiol scavenger treatment. What is going wrong? A: You are likely dealing with Pd(0) nanoparticles ("Pd black") rather than soluble Pd(II) complexes. Thiol scavengers are highly effective for molecular Pd(II) but struggle to penetrate the steric barrier of clustered Pd(0) nanoparticles[6]. Resolution: Filter the reaction mixture through heated Celite before adding the scavenger to remove large clusters[7]. Alternatively, add a mild oxidant to convert Pd(0) back to Pd(II), or switch to activated carbon which is better suited for adsorbing metallic clusters.
Q: Does scaling up the reaction change the amount of scavenger I need? A: Research indicates that the residual Pd ppm level generally scales linearly with the initial mol % of catalyst used, regardless of the volumetric scale of the reaction[4]. However, at larger scales, heat transfer and mixing dynamics change. You may need to increase the scavenging time or slightly elevate the temperature to achieve the same kinetic efficiency observed at the bench scale.
Q: Can I avoid scavengers entirely by optimizing the upstream reaction? A: Yes. Modern process chemistry is shifting toward "sustainable levels" of catalysis. By employing micellar catalysis (using specialized surfactants in aqueous media), cross-coupling reactions can operate at sub-ppm Pd loadings (e.g., 4-5 ppm). Because the initial catalyst loading is already below the ICH Q3D limits, downstream scavenging steps can often be entirely bypassed[4].
References
-
ICH Q3D Elemental Impurities - Scientific Guideline European Medicines Agency (EMA)[Link]
-
Guideline for Elemental Impurities Q3D(R1) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm (PMC Archive) National Institutes of Health (NIH)[Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues ResearchGate[Link]
-
Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions White Rose eTheses Online[Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Royal Society of Chemistry (RSC)[Link]
-
Trends in X-Ray Techniques Spectroscopy Online [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Recrystallization of Ethyl 5-chlorothiophene-3-carboxylate
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying halogenated thiophene derivatives presents unique physicochemical challenges. Ethyl 5-chlorothiophene-3-carboxylate (CAS: 189331-32-6) is a moderately polar, low-melting intermediate frequently utilized in pharmaceutical development [1].
This guide is designed to move beyond basic instructions. We provide self-validating protocols, mechanistic troubleshooting, and field-proven causality to ensure your crystallization workflows yield high-purity material without compromising the structural integrity of your compound.
Part 1: Physicochemical Profile & Solvent Selection
The selection of a recrystallization solvent must balance solubility dynamics with chemical stability. Because this compound is an ethyl ester, the primary chemical risk during thermal dissolution is transesterification if an incompatible alcohol is used in the presence of trace synthetic impurities [2].
Solvent Matrix Evaluation
| Solvent Candidate | Role | Boiling Point (°C) | Mechanistic Suitability & Causality |
| Ethyl Acetate (EtOAc) | Primary Solvent | 77 | Excellent. High solubility at reflux. Easily removed during vacuum drying due to high vapor pressure. |
| Ethanol (Absolute) | Primary Solvent | 78 | Good. Matches the ester moiety, completely eliminating the risk of transesterification. |
| Methanol | Primary Solvent | 65 | Not Recommended. High risk of transesterification to the methyl ester if trace acid/base is present [2]. |
| Heptane / Hexanes | Anti-solvent | 98 / 68 | Excellent. Non-polar nature sharply decreases thiophene solubility, forcing rapid nucleation when added to EtOAc. |
| Water | Anti-solvent | 100 | Moderate. Can be used with Ethanol, but residual moisture requires prolonged, aggressive drying. |
Part 2: Standard Operating Procedure (SOP)
The following self-validating protocol utilizes a Binary Solvent System (Ethyl Acetate / Heptane) , which is the industry standard for moderately polar thiophene esters.
Step-by-Step Methodology
-
Initial Dissolution: Suspend 1.0 g of crude Ethyl 5-chlorothiophene-3-carboxylate in 2–3 mL of Ethyl Acetate in a round-bottom flask.
-
Thermal Saturation: Heat the suspension to a gentle reflux (approx. 75°C) using a water bath. Agitate until the solid completely dissolves. Validation Check: The solution should be entirely transparent, though it may be colored.
-
Hot Filtration (Optional): If insoluble polymers or particulates are visible, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask [3].
-
Anti-solvent Titration: While maintaining the solution near reflux, add hot Heptane dropwise. Stop immediately when the solution becomes faintly turbid (this is the "cloud point"). Add 1–2 drops of Ethyl Acetate to just clear the turbidity.
-
Metastable Zone Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 1–2 hours. Causality: Slow cooling through the metastable zone promotes the growth of large, high-purity crystal lattices rather than trapping impurities in rapid precipitates.
-
Yield Maximization: Transfer the flask to an ice bath (0–5°C) for 30 minutes to fully depress the solubility curve.
-
Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold Heptane to displace residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40°C (<50 mbar) to a constant weight.
Part 3: Process Workflow Visualization
Workflow for the mixed-solvent recrystallization of Ethyl 5-chlorothiophene-3-carboxylate.
Part 4: Troubleshooting & FAQs
Q: Why is my compound forming a biphasic liquid (oiling out) instead of crystallizing? A: "Oiling out" occurs when the liquid-liquid phase separation boundary is reached before the solid-liquid crystallization boundary. Because Ethyl 5-chlorothiophene-3-carboxylate is a relatively low-melting solid, a solvent system that is too non-polar (e.g., excessive Heptane) will cause it to separate as an oil [3]. Troubleshooting: Reheat the mixture until it is a single homogeneous phase. Add 10-15% more primary solvent (EtOAc) to increase the solvent power, and cool the mixture much more slowly. Seeding the solution with a pure crystal just above the cloud point can also force crystalline nucleation.
Q: Can I use Methanol as a single-solvent system to simplify the process? A: We strongly advise against this. Because your target is an ethyl ester, heating it in a vast excess of methanol can trigger nucleophilic acyl substitution (transesterification), converting your product into Methyl 5-chlorothiophene-3-carboxylate [2]. This is especially prevalent if trace transition metals, acids, or bases from preceding synthetic steps remain in the crude mixture. Always match the alcohol solvent to the ester group (i.e., use Ethanol).
Q: My isolated crystals have a persistent yellow/brown tint. How do I remove this? A: Halogenated thiophenes are prone to trace polymerization or trapping residual palladium/copper if synthesized via cross-coupling. These highly colored impurities get occluded in the crystal lattice. Troubleshooting: During Step 2 of the SOP, add 5–10% w/w activated carbon (e.g., Darco) to the hot solution. Boil gently for 5 minutes, then perform the hot filtration (Step 3) through a tightly packed Celite pad to remove the carbon and adsorbed impurities before initiating crystallization.
Q: My recovery yield is below 50%. How can I improve it? A: A low yield typically indicates that the solvent-to-antisolvent ratio is skewed, leaving too much product dissolved in the mother liquor. Ensure you are using the absolute minimum amount of EtOAc required to dissolve the compound at reflux. If the yield is already low, concentrate the mother liquor under reduced pressure to half its volume and repeat the cooling process to obtain a second crop of crystals.
References
Validation & Comparative
Analytical Comparison Guide: Differentiating Ethyl 5-chlorothiophene-3-carboxylate from its Regioisomers using ¹H NMR
Executive Summary
In drug development and medicinal chemistry, functionalized thiophenes are ubiquitous pharmacophores. However, the synthesis of these heterocycles—often via electrophilic aromatic substitution or directed metalation—frequently yields complex mixtures of regioisomers.
For Ethyl 5-chlorothiophene-3-carboxylate [1], confirming the exact position of the ester and chlorine substituents is a critical quality control hurdle. This guide provides an objective, data-driven comparison of ¹H NMR analytical workflows, contrasting the spectral signatures of the target 3-carboxylate isomer against its primary synthetic alternative/byproduct, Ethyl 5-chlorothiophene-2-carboxylate [2]. Furthermore, we compare the performance of High-Field (400 MHz) versus Benchtop (80 MHz) NMR platforms in resolving the critical micro-structural data required for this differentiation.
Structural & Mechanistic Grounding: The Causality of Spin-Spin Coupling
To understand why ¹H NMR is the gold standard for distinguishing these isomers, we must analyze the causality behind scalar spin-spin coupling (
The Target: Ethyl 5-chlorothiophene-3-carboxylate
In this isomer, the sulfur atom is designated as position 1. The ester group occupies position 3, and the chlorine atom occupies position 5. This leaves two NMR-active protons on the thiophene ring at positions 2 and 4 .
-
Chemical Shift Causality: The proton at H2 is flanked by the highly electronegative sulfur atom and the electron-withdrawing ester carbonyl. This extreme localized deshielding pushes the H2 signal downfield to approximately 8.0 ppm . The H4 proton, situated between the ester and the halogen, typically resonates around 7.3 ppm .
-
Coupling Causality: H2 and H4 share a meta-relationship (separated by 4 bonds). In thiophene systems, the Fermi contact mechanism dictates that meta-coupling (
) is exceptionally weak, typically ranging from 1.0 to 1.7 Hz [3].
The Alternative: Ethyl 5-chlorothiophene-2-carboxylate
In this regioisomer, the ester is at position 2 and the chlorine is at position 5. The remaining protons are at positions 3 and 4 .
-
Coupling Causality: H3 and H4 share an ortho-relationship (separated by 3 bonds). The increased orbital overlap across three bonds results in a significantly larger coupling constant, typically ranging from 3.4 to 4.2 Hz [4],[5].
By quantifying the
Comparative Data Analysis: Spectral Signatures & Platform Performance
The following table summarizes the quantitative ¹H NMR data used to differentiate the two regioisomers.
Table 1: ¹H NMR Spectral Comparison (CDCl₃, 298 K)
| Compound | Aromatic Proton 1 (Shift, Multiplicity, | Aromatic Proton 2 (Shift, Multiplicity, | Diagnostic Differentiator |
| Ethyl 5-chlorothiophene-3-carboxylate (Target) | ~8.00 ppm (d, | ~7.30 ppm (d, | Small meta-coupling ; H2 highly deshielded. |
| Ethyl 5-chlorothiophene-2-carboxylate (Alternative) | ~7.55 ppm (d, | ~6.90 ppm (d, | Large ortho-coupling ; No proton > 7.6 ppm. |
Platform Performance: High-Field (400 MHz) vs. Benchtop (80 MHz) NMR
When choosing an analytical platform for this specific assay, researchers must weigh resolution against accessibility:
-
High-Field NMR (400+ MHz): Recommended. The 400 MHz platform provides a narrow natural line width (< 0.5 Hz assuming proper shimming). This easily resolves the 1.5 Hz meta-coupling of the 3-carboxylate isomer into two distinct, sharp doublets, providing absolute structural certainty.
-
Benchtop NMR (80 MHz): Use with Caution. Benchtop systems often exhibit line widths of 1.0 - 1.5 Hz due to permanent magnet homogeneity limitations. On an 80 MHz system, the 1.5 Hz meta-coupling of the target compound will likely blur into apparent broad singlets (br s). While the chemical shift of H2 (~8.0 ppm) can still imply the 3-carboxylate structure, the loss of the definitive
-coupling data reduces the analytical trustworthiness of the assay.
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity resolution of the critical 1.5 Hz coupling constant, follow this optimized sample preparation and acquisition protocol.
Step 1: Sample Preparation
-
Weigh exactly 10–15 mg of the synthesized chlorothiophene ester.
-
Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic homogeneity.
Step 2: Instrument Tuning & Shimming (Critical Step)
-
Insert the sample into a 400 MHz NMR spectrometer.
-
Lock the receiver to the deuterium frequency of CDCl₃.
-
Self-Validation Check: Perform rigorous gradient shimming (Z1-Z4). Monitor the TMS peak; do not proceed with acquisition until the TMS line width at half-height (FWHM) is < 0.8 Hz . Failure to achieve this will obscure the meta-coupling of the target compound.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 (sufficient for 15 mg of a small molecule).
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width (SW): 20 ppm (centered at 5.0 ppm).
Step 4: Processing & Interpretation
-
Apply a mild exponential window function (Line Broadening = 0.1 Hz) prior to Fourier Transformation to preserve fine splitting.
-
Phase and baseline correct the spectrum.
-
Zoom into the 6.5 – 8.5 ppm region. Measure the peak-to-peak distance of the doublets in Hz to calculate the
-constant and route the result through the decision matrix below.
Regioisomer Identification Workflow
Caption: Logical decision tree for differentiating chlorothiophene regioisomers based on ¹H NMR J-coupling.
References
-
[3] The Royal Society of Chemistry. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Available at: [Link]
-
[4] Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
[5] DOI.org / Supporting Information. Synthesis and NMR Characterization of 5-chlorothiophene-2-carboxylate derivatives. Available at:[Link]
-
[2] MOLBASE. C7H7ClO2S - Molecular Formula - ETHYL 5-CHLOROTHIOPHENE-2-CARBOXYLATE. Available at:[Link]
Sources
Mass spectrometry fragmentation pattern of Ethyl 5-chlorothiophene-3-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5-chlorothiophene-3-carboxylate: A Comparative Analysis
Introduction: Deciphering Molecular Blueprints
In the landscape of drug development and materials science, Ethyl 5-chlorothiophene-3-carboxylate stands as a valuable heterocyclic building block. Its utility in synthesizing more complex molecular architectures necessitates a profound understanding of its structural properties. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for elucidating molecular structure by analyzing the fragmentation patterns of ionized molecules.[1] The energetic molecular ion, formed upon electron impact, undergoes a series of dissociation reactions, creating a unique fingerprint or "mass spectrum" that reveals intricate details about the molecule's composition and connectivity.[2]
This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 5-chlorothiophene-3-carboxylate. As direct experimental data for this specific compound is not publicly available, this analysis is built upon established fragmentation principles of its constituent functional groups—aromatic halides and ethyl esters—and supported by a comparative analysis with experimentally determined data for key structural analogues.[3][4]
Predicted Fragmentation Pathways of Ethyl 5-chlorothiophene-3-carboxylate
The structure of Ethyl 5-chlorothiophene-3-carboxylate combines a stable, chlorinated aromatic ring with a reactive ethyl ester side chain. This combination dictates the primary fragmentation pathways, which are expected to involve initial cleavages of the ester group, followed by fragmentation of the more stable thiophene ring.
The molecular formula is C₇H₇ClO₂S, yielding a monoisotopic molecular weight of 190.0 g/mol for the ³⁵Cl isotope and 192.0 g/mol for the ³⁷Cl isotope. A hallmark of this compound's mass spectrum will be the molecular ion peak (M⁺˙) appearing as a doublet at m/z 190 and m/z 192, with a characteristic M:(M+2) intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
The most probable fragmentation pathways are initiated at the ester functional group and the thiophene ring:
-
Alpha-Cleavage of the Ethoxy Group: The most favored initial fragmentation for esters is the loss of the alkoxy group.[4] This involves the cleavage of the C-O bond, leading to the expulsion of an ethoxy radical (•OCH₂CH₃, 45 Da). This pathway results in the formation of a stable 5-chlorothiophene-3-carbonylium ion. This fragment is expected to be a prominent, if not the base, peak in the spectrum.
-
Loss of Ethylene via McLafferty Rearrangement: While less common for aromatic esters where the required gamma-hydrogen is on the aromatic ring, a rearrangement involving the ethyl group is possible, leading to the loss of a neutral ethylene molecule (C₂H₄, 28 Da). This would result in a 5-chlorothiophene-3-carboxylic acid radical cation.
-
Cleavage of the Thiophene Ring: Following initial fragmentation of the ester, or directly from the molecular ion, the 5-chlorothiophene ring can fragment. This process is often initiated by the loss of the chlorine atom or by cleavage of the C-S or C-C bonds within the ring, leading to smaller, stable cyclic or linear ions.[5] A key fragmentation would be the loss of a chlorine radical (•Cl, 35 Da).
-
Loss of Carbon Monoxide (CO): Acylium ions, such as the one formed after the loss of the ethoxy group, are known to readily lose carbon monoxide (CO, 28 Da) to form a 5-chlorothiophenyl cation.
Comparative Analysis: Isolating Structural Influences
To substantiate these predictions, we compare the expected fragmentation of Ethyl 5-chlorothiophene-3-carboxylate with two key alternatives: the parent chlorinated ring (3-chlorothiophene) and the parent ester (Ethyl thiophene-3-carboxylate).
Alternative 1: 3-Chlorothiophene (Experimental Data)
The EI-MS of 3-chlorothiophene provides direct insight into the fragmentation of the chlorinated thiophene core.[3][6] The spectrum is characterized by a strong molecular ion peak at m/z 118/120 (M⁺˙) due to the stability of the aromatic system. Key fragments arise from:
-
Loss of Cl•: A significant peak at m/z 83, corresponding to the thiophenyl cation [C₄H₃S]⁺.
-
Ring Cleavage: Fragments corresponding to the loss of acetylene (C₂H₂) or thioformyl radical (•CHS) are also observed, leading to ions at m/z 92/94 and m/z 73, respectively.
This comparison indicates that in the full molecule, after initial ester fragmentation, the resulting chlorothiophene-containing ions will likely undergo similar ring fission and chlorine loss.
Alternative 2: Ethyl thiophene-3-carboxylate (Predicted)
-
Loss of •OCH₂CH₃: A strong peak at m/z 111, forming the thiophene-3-carbonylium ion. This is analogous to the primary fragmentation predicted for the chlorinated target molecule.
-
Loss of C₂H₄: A peak at m/z 128 from the McLafferty rearrangement.
-
Further Fragmentation: The m/z 111 ion would then lose CO to give a peak at m/z 83 (the thiophenyl cation).
By comparing these alternatives, we can conclude that the fragmentation of Ethyl 5-chlorothiophene-3-carboxylate will be a composite of these behaviors. The initial, most facile fragmentations will be driven by the ester group (loss of ethoxy), while the subsequent fragmentation of the remaining chlorinated thiophene core will mirror the behavior observed for 3-chlorothiophene. The presence of the electron-withdrawing chlorine atom is expected to influence the relative abundance of certain fragments compared to the non-chlorinated analogue.
Data Summary: Predicted Key Ions
The following table summarizes the predicted key fragment ions for Ethyl 5-chlorothiophene-3-carboxylate in an EI mass spectrum.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Origin of Fragment |
| 190 | [C₇H₇ClO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 145 | [C₅H₂ClOS]⁺ | [M - •OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 162 | [C₅H₃ClO₂S]⁺˙ | [M - C₂H₄]⁺˙ (Loss of ethylene via McLafferty) |
| 117 | [C₄H₂ClS]⁺ | [M - •OCH₂CH₃ - CO]⁺ (Loss of ethoxy then CO) |
| 155 | [C₇H₇O₂S]⁺ | [M - •Cl]⁺ (Loss of chlorine radical) |
| 82 | [C₄H₂S]⁺˙ | [M - •OCH₂CH₃ - CO - Cl]⁺˙ (Multiple cleavages) |
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary predicted fragmentation pathways for Ethyl 5-chlorothiophene-3-carboxylate.
Caption: Secondary fragmentation via loss of carbon monoxide.
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol outlines the standard procedure for obtaining an EI mass spectrum for a compound like Ethyl 5-chlorothiophene-3-carboxylate using a Gas Chromatograph-Mass Spectrometer (GC-MS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of Ethyl 5-chlorothiophene-3-carboxylate.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean glass vial to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for injection.
2. Instrument Setup (Typical GC-MS Parameters):
-
Injector: Set to split mode (e.g., 50:1 split ratio) with an injector temperature of 250 °C.
-
GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Interface: Set the transfer line temperature to 280 °C.
3. Mass Spectrometer Parameters (EI Source):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
4. Data Acquisition and Processing:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Initiate the data acquisition.
-
Once the run is complete, identify the chromatographic peak corresponding to Ethyl 5-chlorothiophene-3-carboxylate.
-
Generate the mass spectrum by averaging the scans across the chromatographic peak and subtracting the background spectrum from an adjacent baseline region.
-
Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions.
References
-
National Institute of Standards and Technology. (n.d.). 3-Chlorothiophene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorothiophene. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-phenylthiophene-3-carboxylate. Retrieved from [Link]
-
PubMed. (2019, October 30). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Retrieved from [Link]
-
ResearchGate. (2023, December 17). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-5-chloro-thiophene-2-carbaldehyde. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Ethenylphenyl)ethyl thiophene-3-carboxylate. Retrieved from [Link]
-
PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chlorothiophene | C4H3ClS | CID 87017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorothiophene [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chlorothiophene [webbook.nist.gov]
- 7. Ethyl thiophene-3-carboxylate | 5751-80-4 [sigmaaldrich.com]
- 8. Ethyl thiophene-3-carboxylate CAS#: 5751-80-4 [chemicalbook.com]
Resolving the Structure: A Comparative Guide to X-Ray Crystallography of Thiophene-3-Carboxylate Derivatives
Thiophene-3-carboxylates are critical pharmacophores, frequently deployed as bioisosteres for phenyl and furan rings in medicinal chemistry to improve metabolic stability and binding affinity. However, determining their exact 3D conformations via single-crystal X-ray diffraction presents unique challenges. Phenomena such as ring-flip disorder, steric clashing, and organometallic oxidation can severely compromise data resolution.
As an Application Scientist, I have observed that applying a "one-size-fits-all" crystallization approach to these derivatives inevitably leads to poor diffraction data. This guide objectively compares the structural behaviors of three distinct thiophene-3-carboxylate classes and provides self-validating, field-proven crystallization methodologies to overcome their specific crystallographic hurdles.
Comparative Analysis of Structural Parameters
To understand the causality behind our methodological choices, we must first analyze the quantitative crystallographic data of three representative derivatives:
-
Thiophene-3-carboxylic acid (T3CA) : The fundamental building block.
-
Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) : A bulky, biologically active 2-aminothiophene derivative.
-
Methyl 2-[(ferrocenylcarbonyl)amino]thiophene-3-carboxylate (MFATC) : An organometallic derivative utilized in donor-acceptor systems.
Quantitative Crystallographic Comparison
| Parameter | T3CA | EACHT | MFATC |
| Space Group | Monoclinic | Monoclinic, P21/c | Monoclinic |
| Key Structural Challenge | 180° Ring-flip disorder | Steric hindrance from cycloheptyl | Oxidation of Fe(II) center |
| Hydrogen Bonding Motifs | Intermolecular (COOH dimers) | Intermolecular (N-H...O) | Intramolecular N-H...O (2.727 Å) |
| Thiophene Planarity | Planar (when locked) | Highly planar (Max displacement 0.008 Å) | Amido moiety twisted by 3.60° |
| Key Bond Metrics | N/A | S-C: 1.737 Å, C-N: 1.357 Å | C...O (intermolecular): 3.443 Å |
| Optimal Crystallization | Low-Temp Co-Crystallization | Slow Evaporation | Vapor Diffusion |
Causality Behind the Data:
-
Ring-Flip Disorder in T3CA : Thiophene-3-carbonyl derivatives are notorious for exhibiting a 180° rotational disorder about the C(3)-C=O bond. A search of the Cambridge Structural Database (CSD) reveals that nearly 35% of these structures show this conformational disorder (1)[1]. To resolve this, thermal energy must be minimized during both crystallization and data collection.
-
Forced Planarity in EACHT : Despite the bulky cycloheptane ring, the thiophene core in EACHT maintains strict planarity (maximum displacement of 0.008 Å) to minimize steric clashes, a phenomenon supported by Hirshfeld surface analysis and DFT calculations (2)[2].
-
Organometallic Constraints in MFATC : The bulky ferrocenyl group induces specific interplanar twisting. The amido unit is angled at exactly 3.60° to the thienyl group, driven primarily by a strong intramolecular N-H...O interaction of 2.727 Å (3)[3].
Methodological Comparison: Self-Validating Crystallization Protocols
To achieve the diffraction-quality crystals described above, the choice of crystallization method is as critical as the synthesis itself. Below are the optimized, step-by-step methodologies for each derivative class.
Protocol A: Slow Evaporation (Optimal for Bulky Derivatives like EACHT)
Mechanism: Gradual supersaturation allows bulky aliphatic groups to pack efficiently without solvent inclusion, yielding high-quality monoclinic crystals.
-
Dissolution : Dissolve 50 mg of EACHT in 3 mL of a dichloromethane/hexane (3:1 v/v) mixture. Causality: DCM provides high solubility for the thiophene core, while hexane acts as an anti-solvent to lower the overall solubility threshold, controlling the nucleation rate.
-
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.
-
Self-Validation Check: Inspect the vial under a bright light. If the solution is not perfectly clear, re-filter. Premature nucleation on particulate matter will yield twinned, unresolvable crystals.
-
-
Evaporation : Puncture the vial cap with a single 18-gauge needle and leave undisturbed in a vibration-free environment at 293 K.
-
Harvesting : After 4-5 days, harvest the crystals and mount them immediately using perfluoropolyether oil to prevent atmospheric degradation.
Protocol B: Vapor Diffusion (Optimal for Organometallics like MFATC)
Mechanism: Organometallic complexes are highly prone to oxidation and solvent-void formation. Vapor diffusion minimizes atmospheric exposure and allows for highly controlled, slow-kinetic precipitation.
-
Inner Vial Preparation : Dissolve 30 mg of MFATC in 1 mL of anhydrous tetrahydrofuran (THF) in a 2 mL inner vial.
-
Outer Vial Preparation : Place 4 mL of pentane (anti-solvent) in a 20 mL outer scintillation vial.
-
Diffusion Chamber : Carefully place the un-capped 2 mL vial inside the 20 mL vial. Seal the outer vial tightly with a Teflon-lined cap.
-
Incubation : Store at 4 °C in the dark. Causality: The lower temperature reduces the kinetic energy of the system, favoring the formation of the critical intramolecular N-H...O hydrogen bonds over disordered intermolecular packing.
-
Self-Validation Check: Monitor the inner vial for a faint haze after 48 hours. If precipitation is immediate, the anti-solvent is too aggressive; restart the protocol using a higher boiling point anti-solvent (e.g., heptane) to ensure slow kinetic packing.
-
Protocol C: Low-Temperature Co-Crystallization (Optimal for T3CA)
Mechanism: To overcome the inherent 180° ring-flip disorder of the thiophene ring, T3CA must be locked into its hydrogen-bonded dimer configuration rapidly.
-
Solvent Selection : Dissolve T3CA in a minimal amount of a boiling ethanol/water mixture.
-
Thermal Shock : Transfer the vial immediately to a programmable cooling incubator. Drop the temperature from 80 °C to 4 °C at a strict rate of 1 °C/hour.
-
X-ray Mounting : Crystals must be flash-cooled to 150 K directly on the diffractometer under a nitrogen stream to maintain the ordered state.
-
Self-Validation Check: Verify the presence of hydrogen-bonded dimers by checking the initial unit cell dimensions on the diffractometer before full data collection. A unit cell volume inconsistent with a tightly packed Z=4 or Z=8 configuration suggests the disorder has not been successfully locked, and the crystal should be discarded.
-
Crystallization Decision Workflow
To streamline the selection process for novel thiophene-3-carboxylate derivatives, utilize the following decision matrix:
Crystallization decision matrix for thiophene-3-carboxylate derivatives.
Conclusion
The crystallographic resolution of thiophene-3-carboxylate derivatives requires a nuanced, highly targeted approach. While simple derivatives like T3CA demand strict thermal control to prevent ring-flip disorder, bulky derivatives like EACHT and organometallics like MFATC require specific solvent engineering to manage steric packing and prevent oxidation. By aligning the structural propensity of the molecule with the correct self-validating crystallization protocol, researchers can consistently yield high-fidelity X-ray data, accelerating downstream drug design and materials development.
References
-
Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. Taylor & Francis.[Link]
-
X-ray structures of thiophene-3-carbonyl derivatives. ResearchGate. [Link]
-
Methyl 2-[(ferrocenylcarbonyl)amino]thiophene-3-carboxylate. IUCr Journals. [Link]
-
2-(ferrocenyl)thiophene-3-carboxylic acid. CORE.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
